molecular formula C15H30NdO6+6 B082202 Neodymium(III)2,4-pentanedionate CAS No. 14589-38-9

Neodymium(III)2,4-pentanedionate

Cat. No.: B082202
CAS No.: 14589-38-9
M. Wt: 450.64 g/mol
InChI Key: BQBDJJRPGVHTDT-UHFFFAOYSA-T
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Lanthanide Coordination Chemistry

The chemistry of lanthanides, the series of elements from lanthanum to lutetium, is characterized by the progressive filling of the 4f orbitals. This leads to a phenomenon known as the "lanthanide contraction," a gradual decrease in ionic radii across the series. bath.ac.uk This contraction influences the coordination number and geometry of lanthanide complexes, making their coordination chemistry diverse and often unpredictable. bath.ac.ukscience.gov

Neodymium, as a member of the lanthanide series, readily forms coordination compounds with a variety of ligands. researchgate.netwikipedia.org The large ionic radius of the Nd³⁺ ion allows for high coordination numbers, typically ranging from 6 to 12. bath.ac.uknih.gov The bonding in these complexes is predominantly ionic in nature, with the ligands' primary role being to shield the f-orbitals of the lanthanide ion. This shielding is crucial for observing the characteristic sharp f-f electronic transitions that are responsible for the unique optical properties of many lanthanide compounds.

Overview of β-Diketonate Ligands in Rare Earth Complex Research

β-diketonate ligands, such as 2,4-pentanedionate (often abbreviated as acac), are a widely studied class of ligands in rare-earth complex research. researchgate.net Their popularity stems from their ability to form stable chelate rings with metal ions, enhancing the stability of the resulting complexes. The two oxygen atoms of the deprotonated β-diketone bind to the metal center, forming a six-membered ring.

A key feature of β-diketonate ligands is the "antenna effect." These organic ligands can absorb ultraviolet light efficiently and then transfer this energy to the central lanthanide ion. researchgate.net This process sensitizes the lanthanide's luminescence, significantly increasing the intensity of its characteristic f-f emission. researchgate.net This property is particularly important for applications in lighting, displays, and bio-imaging. Furthermore, the steric and electronic properties of β-diketonate ligands can be readily tuned by introducing different substituent groups, allowing for fine control over the properties of the resulting lanthanide complexes. nih.gov

Historical Development and Contemporary Relevance of Neodymium(III) 2,4-pentanedionate Studies

The study of neodymium itself dates back to 1885 when Austrian chemist Carl Auer von Welsbach first separated it from didymium. wikipedia.orgmagnetapplications.com The commercial use of neodymium compounds began in 1927 as a glass dye. wikipedia.org The development of lanthanide coordination chemistry, including complexes with β-diketonate ligands, gained significant momentum in the mid-20th century with the advent of improved purification techniques like ion-exchange chromatography. wikipedia.org

Early research on Neodymium(III) 2,4-pentanedionate focused on its synthesis, and basic characterization. Contemporary research has expanded to explore its use in a wide range of applications. It serves as a precursor for the synthesis of other neodymium-containing materials, such as upconverting nanoparticles and solid-state lasers. google.com The compound is also investigated for its catalytic activity in various organic reactions. ottokemi.com Furthermore, its volatility and thermal stability make it a candidate for chemical vapor deposition (CVD) processes to create thin films of neodymium oxide for electronic and optical applications. google.com The ongoing exploration of Neodymium(III) 2,4-pentanedionate and its derivatives continues to uncover new functionalities and potential uses in advanced materials science.

Data Tables

Table 1: Physical and Chemical Properties of Neodymium(III) 2,4-pentanedionate

PropertyValue
Chemical Formula Nd(C₅H₇O₂)₃
Synonyms Neodymium acetylacetonate (B107027), Tris(acetylacetonato)neodymium(III)
Molecular Weight 441.57 g/mol prochemonline.com
Appearance Off-white powder prochemonline.com
Melting Point 150-152 °C prochemonline.com
CAS Number 14589-38-9 prochemonline.com
Solubility in Water Insoluble prochemonline.com

Properties

IUPAC Name

neodymium(3+);pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Nd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTDRGMPTCCVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223858
Record name (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14589-38-9
Record name (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14589-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)neodymium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato-O,O')neodymium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structural Elucidation and Advanced Characterization of Neodymium Iii 2,4 Pentanedionate Complexes

Single Crystal X-ray Diffraction Studies for Neodymium(III) 2,4-pentanedionate

Single crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Neodymium(III) 2,4-pentanedionate, these studies have been crucial in establishing its precise solid-state structure.

Determination of Solid-State Molecular Structures (e.g., Dihydrate Characterization)

Research has shown that Neodymium(III) 2,4-pentanedionate typically crystallizes as a dihydrate, with the chemical formula Nd(O₂C₅H₇)₃(H₂O)₂. wikipedia.org Attempts to form the anhydrous version, Nd(O₂C₅H₇)₃, often result in the formation of oxo-clusters upon heating under vacuum, suggesting the dihydrate is the more stable, readily isolable form. wikipedia.org The dihydrate structure consists of a central neodymium ion coordinated to three bidentate acetylacetonate (B107027) ligands and two water molecules. wikipedia.org

Analysis of Coordination Environment and Geometry around the Neodymium(III) Center

The Neodymium(III) ion in the dihydrate complex is eight-coordinate, bonding to six oxygen atoms from the three acetylacetonate (acac) ligands and two oxygen atoms from the water molecules. elsevierpure.com The resulting coordination polyhedron around the Nd(III) center is best described as a distorted square antiprism. elsevierpure.com This high coordination number is characteristic of lanthanide ions. In other neodymium complexes, coordination numbers of nine are also common, often resulting in a tricapped trigonal-prismatic geometry. nih.govresearchgate.net The size of the central metal ion is a key factor in determining the coordination number and subsequent geometry of the complex.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Table 1: Hirshfeld Surface Interaction Contributions in an Analogous Eu(acac)₃(H₂O)₂ Complex elsevierpure.com

Interaction Type Contribution (%)
H···H 72.2
O···H/H···O 18.9
C···H/H···C 6.7

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic techniques are vital for probing the electronic environment and bonding within the molecule, complementing the structural data from X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

The characterization of Neodymium(III) 2,4-pentanedionate by NMR spectroscopy is influenced by the paramagnetic nature of the Nd(III) ion. azom.comjeol.com Paramagnetic centers, which possess unpaired electrons, cause significant changes in the NMR spectra of surrounding nuclei compared to their diamagnetic counterparts. nih.govnih.gov The interaction between the unpaired electrons of the Nd(III) ion and the ligand's nuclei leads to large chemical shifts and considerable broadening of the resonance signals. jeol.com For instance, the ¹H NMR spectrum would be expected to show highly shifted and broad peaks for the methyl (CH₃) and methine (CH) protons of the acetylacetonate ligand, a stark contrast to the sharp signals observed for the free ligand or its diamagnetic complexes. azom.com These paramagnetic shifts are a valuable source of structural information, although they can make spectral interpretation more complex.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Chemical Bonding Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of a molecule and provides direct evidence of ligand coordination. In metal acetylacetonates, the coordination of the ligand to the metal ion through its oxygen atoms leads to distinct changes in the vibrational spectrum compared to the free ligand. wikipedia.orgacs.org One of the most significant changes is the shift of the carbonyl stretching frequency, ν(C=O). In the free acetylacetone (B45752) ligand, this band appears at a higher wavenumber. Upon coordination to the neodymium ion, this band shifts to a lower energy, typically around 1535 cm⁻¹, indicating a weakening of the C=O double bond character due to electron delocalization within the chelate ring. wikipedia.org Furthermore, the spectrum exhibits bands corresponding to the C=C stretching vibration and, importantly, new bands in the low-frequency region (typically below 700 cm⁻¹) which are assigned to the Neodymium-Oxygen (Nd-O) stretching vibrations. rsc.orgacs.orgresearchgate.net The presence and position of these Nd-O bands are direct proof of the formation of the metal-ligand bond.

Table 2: Expected Characteristic FTIR Bands for Neodymium(III) 2,4-pentanedionate

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
ν(C=O) ~1535 wikipedia.org Lowered from free ligand value, indicates coordination
ν(C=C) Varies Indicates delocalized electronic structure in the chelate ring
ν(Nd-O) < 700 rsc.orgacs.orgresearchgate.net Direct evidence of metal-ligand bond formation

Mass Spectrometry for Molecular Weight and Compositional Verification

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of Neodymium(III) 2,4-pentanedionate. The anhydrous form of this compound has a molecular formula of C₁₅H₂₁NdO₆ and a molecular weight of approximately 441.56 g/mol . fishersci.casigmaaldrich.com Different sources may report slightly varied molecular weights, such as 441.57 g/mol . prochemonline.com This technique verifies the integrity of the synthesized complex by comparing the experimental mass-to-charge ratio with the theoretical value calculated from its chemical formula. It also helps in identifying the presence of any hydrated forms of the compound, denoted as Nd(C₅H₇O₂)₃·xH₂O. sigmaaldrich.comottokemi.com

Thermal Stability and Volatility Investigations of Neodymium(III) 2,4-pentanedionate

The thermal behavior of Neodymium(III) 2,4-pentanedionate is crucial for its application as a precursor in material synthesis, particularly in chemical vapor deposition techniques.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis (TGA) is employed to study the decomposition and thermal stability of materials by measuring changes in mass as a function of temperature. biomatj.comazonano.com For Neodymium(III) 2,4-pentanedionate, TGA reveals the temperatures at which the compound begins to decompose. The absence of weight loss in a specific temperature range, when correlated with differential scanning calorimetry (DSC) data, can help distinguish between crystallization or curing processes and decomposition. tainstruments.com This analysis is fundamental in determining the viable temperature window for using this compound as a precursor without it breaking down.

Differential Thermal Analysis (DTA) for Thermal Transitions

Differential thermal analysis (DTA) is a technique used to measure the temperature difference between a sample and a reference material as a function of temperature. biomatj.com This allows for the identification of thermal transitions such as melting, crystallization, and decomposition. biomatj.comuc.edu For Neodymium(III) 2,4-pentanedionate, DTA can pinpoint its melting point, which is reported to be in the range of 150-152°C. prochemonline.com It is also instrumental in studying the thermal stability and phase transitions of materials. biomatj.comazonano.com For instance, studies on neodymium have shown that impurities, such as oxygen, can significantly affect its melting point. iaea.org

Knudsen Effusion Method for Vapor Pressure and Thermodynamic Characteristics

The Knudsen effusion method is a dynamic gravimetric technique used to determine the vapor pressure of low-volatility solids. pragolab.czsurfacemeasurementsystems.com This method involves measuring the rate of mass loss of a substance effusing through a small orifice in a cell into a vacuum at a known temperature. pragolab.cznasa.gov The measured rate of mass loss is then used to calculate the vapor pressure using the Knudsen equation. pragolab.czsurfacemeasurementsystems.com This data is vital for applications like chemical vapor deposition, where a stable and reproducible vapor pressure of the precursor is required. kuleuven.be The sublimation enthalpy, a key thermodynamic characteristic, can also be derived from the temperature dependence of the vapor pressure. researchgate.net For example, the sublimation enthalpy for a related neodymium pyrazolonate complex was determined to be 205.9 ± 2.7 kJ/mol using this method. researchgate.net

Nanostructural and Morphological Characterization of Materials Derived from Neodymium(III) 2,4-pentanedionate Precursors

The morphology and structure of materials synthesized using Neodymium(III) 2,4-pentanedionate as a precursor are critical to their final properties and applications.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topology of materials at the micro- and nanoscale. mdpi.com When Neodymium(III) 2,4-pentanedionate is used as a precursor to create new materials, such as nanoparticles or thin films, SEM is used to examine the size, shape, and distribution of the resulting structures. researchgate.net This analysis is crucial for understanding how synthesis conditions, influenced by the precursor's thermal properties, affect the final morphology of the material. SEM is often combined with other techniques like X-ray diffraction to provide a comprehensive characterization of the synthesized materials. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of materials at the nanoscale, providing detailed information on particle size, shape (morphology), and size distribution. nih.govnih.gov In the context of neodymium(III) 2,4-pentanedionate, TEM is most commonly employed to characterize the nanoparticles that are synthesized using this complex as a precursor. The thermal decomposition or chemical reduction of Neodymium(III) 2,4-pentanedionate leads to the formation of neodymium-containing nanoparticles, such as neodymium oxide (Nd₂O₃), and TEM analysis is crucial for evaluating the success of the synthesis in achieving desired nanoparticle characteristics. prochemonline.com

The process involves directing a high-energy beam of electrons through an ultrathin sample. The interactions between the electrons and the atoms of the sample create an image, which is then magnified and focused onto an imaging device, such as a CCD camera. nih.gov For nanoparticle analysis, a dilute dispersion of the sample is typically drop-cast onto a TEM grid (a small mesh disc, often made of copper, coated with a thin, electron-transparent carbon film). nih.gov

Research on nanoparticles derived from analogous acetylacetonate precursors, such as iron(III) acetylacetonate (Fe(acac)₃), demonstrates the power of TEM. For example, the synthesis of FePt nanoparticles from Fe(acac)₃ and platinum acetylacetonate (Pt(acac)₂) yielded monodisperse nanoparticles with diameters around 5 nm. researchgate.net Similarly, sonolysis of Fe(acac)₃ produced composite particles with an estimated diameter of 20 nm, which were found to be composed of even smaller 3 nm amorphous iron(III) oxide nanoparticles embedded in an acetate (B1210297) matrix. researchgate.net This level of detail, revealing both the size of agglomerates and the primary particles within, is a key strength of TEM analysis.

By analyzing multiple micrographs and measuring a statistically significant number of particles (often several hundred) using software like ImageJ, a precise size distribution histogram can be generated. jeol.commdpi.com This analysis reveals the average particle diameter and the uniformity of the sample, which are critical parameters for applications ranging from catalysis to biomedicine. nih.govmdpi.com

Table 1: Examples of Nanoparticle Characterization Using TEM with Acetylacetonate Precursors This table presents findings from studies on nanoparticles synthesized using acetylacetonate precursors, illustrating the typical data obtained via TEM analysis.

Precursor(s) Resulting Nanoparticle Reported Size/Morphology Reference
Iron(III) acetylacetonate (Fe(acac)₃) & Platinum(II) acetylacetonate (Pt(acac)₂) FePt Monodisperse spheres, ~5 nm diameter researchgate.net
Iron(III) acetylacetonate (Fe(acac)₃) Amorphous Iron(III) Oxide in acetate matrix Composite spheres, ~20 nm diameter; primary particles, ~3 nm researchgate.net
Iron(III) acetylacetonate (Fe(acac)₃) Iron Oxide Nanocrystals Highly twinned nanocrystals

X-ray Diffraction (XRD) for Crystallite Size, Phase Identification, and Structural Insights

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystallographic structure of materials. It provides information on the crystal phase, lattice parameters, and crystallite size. When a material is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to a specific crystalline material, acting as a "fingerprint" for phase identification.

For Neodymium(III) 2,4-pentanedionate, it is important to note that the complex commonly exists as a dihydrate, Nd(C₅H₇O₂)₃(H₂O)₂. The precise atomic arrangement of this hydrated complex has been successfully determined using single-crystal X-ray diffraction, a specialized form of XRD. wikipedia.org

In broader applications, XRD is critical for monitoring the chemical transformations of the precursor. For instance, during the thermal decomposition of neodymium(III) complexes to form neodymium oxide, XRD is used to identify the resulting oxide phase. Studies on the thermal decomposition of a related neodymium complex confirmed the formation of hexagonal neodymium oxide (Nd₂O₃) by comparing the experimental XRD pattern to a standard reference pattern from the Joint Committee on Powder Diffraction Standards (JCPDS, PDF-2, No. 00-006-0408). researchgate.net

Furthermore, the width of the diffraction peaks in an XRD pattern is inversely related to the size of the coherent diffracting domains, known as crystallites. Using the Scherrer equation, the average crystallite size (D) can be calculated:

D = (Kλ) / (β cosθ)

Where K is the Scherrer constant (typically ~0.9), λ is the wavelength of the X-rays, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the diffraction angle. This calculation is frequently applied to determine the size of the crystalline nanoparticles produced from precursors like Neodymium(III) 2,4-pentanedionate.

Table 2: Example of Crystallographic Data from Single-Crystal XRD for an Acetylacetonate Complex (Tris(acetylacetonato)iron(III)) This table shows the type of structural information obtained from a single-crystal XRD analysis, using a well-documented Fe(acac)₃ polymorph as an illustrative example. nih.gov

Parameter Value
Chemical Formula [Fe(C₅H₇O₂)₃]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.011 (3)
b (Å) 13.092 (5)
c (Å) 15.808 (6)
β (°) 90.108 (7)
Volume (ų) 1658.1 (10)
Z (Formula units/cell) 4

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDX, also known as EDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with electron microscopy (such as Scanning Electron Microscopy, SEM, or TEM). The technique relies on the principle that each element has a unique atomic structure and, therefore, a unique set of electronic energy levels. wikipedia.org

When the high-energy electron beam from the microscope strikes the sample, it can eject an electron from an inner electron shell of an atom. To regain stability, an electron from a higher energy shell fills the vacancy, releasing the excess energy as an X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated. wikipedia.org An EDX detector measures the energy and intensity of these emitted X-rays, generating a spectrum with peaks corresponding to the elements present in the sample.

For Neodymium(III) 2,4-pentanedionate, EDX analysis would confirm the presence of neodymium (Nd), oxygen (O), and carbon (C). The relative heights of the peaks in the spectrum can be used to perform semi-quantitative or fully quantitative analysis of the elemental composition. rsc.org This is crucial for verifying the purity of the precursor complex or the stoichiometry of the resulting nanoparticles.

A key advantage of EDX is its ability to perform elemental mapping. By scanning the electron beam across the sample surface, an elemental map can be generated, showing the spatial distribution of each constituent element. researchgate.net This is particularly valuable for analyzing composite materials or core-shell nanoparticles synthesized using the neodymium complex, as it can visualize how the different elements are distributed and whether they are homogeneously mixed or segregated into different domains. For example, in studies of Nd-Fe-B magnets, EDX mapping clearly shows the distribution of neodymium throughout the material's microstructure. researchgate.net

Table 3: Theoretical Elemental Composition of Anhydrous Neodymium(III) 2,4-pentanedionate (C₁₅H₂₁NdO₆)

Element Symbol Atomic Weight (g/mol) Molar Mass (g/mol) Weight Percentage (%)
Neodymium Nd 144.24 441.57 32.66%
Carbon C 12.01 441.57 40.80%
Hydrogen H 1.01 441.57 4.79%
Oxygen O 16.00 441.57 21.74%

Electronic Structure and Advanced Spectroscopic Properties of Neodymium Iii 2,4 Pentanedionate Complexes

Optical Absorption Spectroscopy of Neodymium(III) f-f Transitions

The optical absorption spectra of Neodymium(III) complexes are characterized by sharp, narrow bands arising from intra-configurational f-f electronic transitions. These transitions are formally Laporte-forbidden, resulting in low molar absorptivities. However, their positions and intensities are sensitive to the coordination environment around the Nd(III) ion.

Analysis of Hypersensitivity and Ligand Field Effects

Certain f-f transitions in Nd(III) complexes exhibit "hypersensitivity," meaning their intensities are exceptionally sensitive to changes in the ligand environment. nih.gov The transition around 17,500 cm⁻¹, corresponding to the ⁴I₉/₂ → ⁴G₅/₂, is a notable example of a hypersensitive transition in Nd(III) complexes. nih.gov The oscillator strength of this transition in Neodymium(III) 2,4-pentanedionate and its adducts is significantly larger than that of the Nd³⁺ aqua-ion. nih.gov

Correlation with Coordination Environment

The coordination of ligands, such as 2,4-pentanedionate, directly influences the electronic energy levels of the Nd(III) ion. Changes in the coordination number, symmetry, and the nature of the donor atoms cause shifts in the positions and splitting of the f-f absorption bands. These spectral changes provide a powerful tool for probing the solution chemistry and structure of Nd(III) complexes. rsc.orgnih.gov

The band shapes and oscillator strengths of hypersensitive transitions are particularly revealing. Pronounced changes in these features compared to the Nd³⁺ aqua-ion suggest a direct modification of the coordination sphere. nih.gov Variations in the oscillator strength and band shapes with different solvents are rationalized in terms of the solvent's structure and coordinating properties. nih.gov For example, an increase in the oscillator strength in a coordinating solvent like pyridine (B92270) is attributed to a dynamic ligand polarization mechanism. nih.gov These spectroscopic variations can signify changes in the coordination environment around the Nd(III) ion, in some cases suggesting the coordination of solvent molecules. nih.gov

Photoluminescence and Luminescence Dynamics of Neodymium(III) 2,4-pentanedionate

Neodymium(III) complexes are known for their characteristic near-infrared (NIR) luminescence, which is of great interest for various technological applications. The 2,4-pentanedionate ligand plays a crucial role in sensitizing this emission.

Near-Infrared (NIR) Luminescence Characterization

Upon excitation, Neodymium(III) 2,4-pentanedionate complexes exhibit characteristic emission bands in the NIR region. mdpi.com The most prominent emissions correspond to transitions from the ⁴F₃/₂ excited state to the lower-lying ⁴Iⱼ (J = 9/2, 11/2, 13/2) manifolds. mdpi.com These emissions are typically centered around 890 nm, 1060 nm, and 1350 nm, corresponding to the ⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, and ⁴F₃/₂ → ⁴I₁₃/₂ transitions, respectively. mdpi.com

The NIR luminescence can be achieved either through direct excitation of the Nd(III) ion at its characteristic absorption wavelengths (e.g., 520, 585, 740, and 800 nm) or, more efficiently, through excitation of the ligand. nih.gov The latter process, known as the "antenna effect," is the dominant mechanism for luminescence in these complexes.

Mechanisms of Ligand-Sensitized Luminescence (Antenna Effect) in Neodymium(III) Systems

The antenna effect is a multi-step process that efficiently channels absorbed energy from the organic ligand to the central lanthanide ion, overcoming the ion's inherently weak absorption. osti.gov The process in Neodymium(III) 2,4-pentanedionate can be described as follows:

Ligand Excitation: The 2,4-pentanedionate ligand, acting as an "antenna," strongly absorbs UV radiation, promoting it to an excited singlet state (S₁). researchgate.net

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes efficient intersystem crossing to a lower-lying triplet state (T₁). researchgate.net For effective sensitization, the ligand should possess a high intersystem crossing efficiency. osti.gov

Intramolecular Energy Transfer (ET): Energy is transferred from the ligand's triplet state to an appropriate accepting energy level of the Nd(III) ion. researchgate.netresearchgate.net For this transfer to be efficient, the triplet state energy of the ligand must be suitably matched with the accepting level of the lanthanide. An optimal energy difference is crucial for strong luminescence. researchgate.net

Lanthanide Emission: The excited Nd(III) ion then relaxes non-radiatively to the ⁴F₃/₂ emitting level, from which it decays radiatively, producing the characteristic NIR luminescence.

The efficiency of this energy transfer is highly dependent on the energy gap between the ligand's triplet state and the resonant accepting level of the Nd(III) ion. researchgate.net Ancillary ligands can further enhance the luminescence by influencing the coordination geometry and energy transfer pathways. rsc.org

Determination of Luminescence Quantum Yields and Lifetimes

The efficiency of the luminescence process is quantified by the luminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. azom.comhoriba.com The luminescence lifetime (τ) is the average time the Nd(III) ion remains in the excited state before emitting a photon. Both are critical parameters for evaluating the performance of a luminescent material.

The quantum yield can be determined using several methods, including a comparative method with a known standard or a direct method using an integrating sphere. azom.comhoriba.com It can also be calculated from the ratio of the observed luminescence lifetime (τ_obs) to the radiative lifetime (τ_rad). researchgate.net

The observed lifetime of the ⁴F₃/₂ excited state is sensitive to non-radiative decay processes. rsc.orgelsevierpure.com These processes, which quench the luminescence, are often mediated by high-frequency vibrations, such as O-H, C-H, or N-H oscillators, in the coordination sphere or from solvent molecules. rsc.orgelsevierpure.com Therefore, longer luminescence lifetimes are often observed in deuterated solvents or with ligands that minimize the number of proximate high-frequency oscillators. rsc.orgscispace.com

Table 1: Spectroscopic Data for Neodymium(III) Complexes

This table provides a representative overview of spectroscopic data for Nd(III) complexes. The exact values for Neodymium(III) 2,4-pentanedionate can vary depending on the specific coordination environment and solvent.

PropertyTypical Value/RangeTransitionReference
Hypersensitive Absorption~570-590 nm (~17,500 cm⁻¹)⁴I₉/₂ → ⁴G₅/₂ nih.gov
NIR Emission~890 nm⁴F₃/₂ → ⁴I₉/₂ mdpi.com
NIR Emission~1060 nm⁴F₃/₂ → ⁴I₁₁/₂ mdpi.com
NIR Emission~1350 nm⁴F₃/₂ → ⁴I₁₃/₂ mdpi.com
Luminescence Lifetime (τ)Microseconds (µs)⁴F₃/₂ rsc.org
Quantum Yield (Φ)Varies significantly- researchgate.net

Influence of Ligand Structure and Solvent Environment on Luminescence Properties

The luminescence characteristics of Neodymium(III) 2,4-pentanedionate are intricately linked to the molecular architecture of the surrounding ligands and the nature of the solvent medium. The efficiency of Nd(III) emission is often hampered by non-radiative decay processes, primarily through vibrational quenching from high-frequency oscillators in the ligand framework and solvent molecules.

The structure of the primary ligand, 2,4-pentanedionate, and any ancillary ligands plays a pivotal role in shielding the Nd(III) ion from these deactivating interactions. For instance, the introduction of bulky or fluorinated substituents on the pentanedionate backbone can create a more insulating coordination sphere, thereby reducing non-radiative decay and enhancing luminescence. The symmetry of the ligand field is also a critical factor; an asymmetric environment can lead to an increase in the transition probabilities of the f-f electronic transitions of Nd(III), which are typically forbidden by the Laporte rule. This increased transition probability can result in more intense luminescence.

The solvent environment exerts a profound influence on the luminescence properties. Protic solvents, such as water and alcohols, are particularly detrimental to Nd(III) emission due to the presence of high-frequency O-H vibrations, which efficiently quench the excited state of the neodymium ion. Consequently, a significant enhancement in luminescence lifetime and intensity is often observed when switching to deuterated solvents (e.g., D₂O, deuterated acetone) or aprotic solvents with low-frequency vibrations. The coordinating ability of the solvent is also a key consideration. Solvents that can displace the primary ligands or directly coordinate to the Nd(III) ion can alter the symmetry and vibrational environment of the complex, thereby modulating its luminescence. For example, the luminescence lifetime of neodymium complexes has been shown to increase as solvent molecules are excluded from the inner coordination sphere.

The following table summarizes the luminescence lifetimes of a Nd(III) complex in different solvent environments, illustrating the significant impact of the solvent on the excited state dynamics.

SolventLuminescence Lifetime (τ)
H₂O29 ± 3 ns
D₂O152 ± 7 ns

This table demonstrates the substantial increase in luminescence lifetime upon deuteration of the solvent, highlighting the role of high-frequency vibrations in quenching the Nd(III) emission.

Theoretical and Computational Spectroscopic Analysis

The Judd-Ofelt theory is a cornerstone in the analysis of the electronic spectra of lanthanide ions, including Neodymium(III) 2,4-pentanedionate. This theoretical framework allows for the quantitative determination of the intensities of the sharp, parity-forbidden f-f transitions observed in the absorption and emission spectra of Nd(III) complexes. The theory is based on a set of three intensity parameters, denoted as Ω₂, Ω₄, and Ω₆, which are empirically derived from the experimental absorption spectrum.

These Judd-Ofelt parameters are sensitive to the local environment and symmetry around the Nd(III) ion. Specifically:

Ω₂ is highly sensitive to the asymmetry of the coordination environment and the nature of the metal-ligand bond. Changes in the ligand structure or solvent coordination directly impact this parameter.

Ω₄ and Ω₆ are more related to the bulk properties of the medium, such as its rigidity and dielectric constant.

Once the Ωλ parameters are determined, they can be used to calculate crucial radiative properties of the excited states of the Nd(III) ion, such as:

Radiative transition probabilities (A_rad): The probability per unit time that an excited state will decay via the emission of a photon.

Radiative lifetimes (τ_rad): The inverse of the total radiative transition probability from a given excited state.

Luminescence branching ratios (β): The relative intensity of a specific emission transition from a given excited state.

The following table presents a hypothetical set of Judd-Ofelt parameters and calculated radiative properties for a Neodymium(III) 2,4-pentanedionate complex, illustrating the application of the theory.

ParameterValue
Ω₂ (cm²)1.5 x 10⁻²⁰
Ω₄ (cm²)3.0 x 10⁻²⁰
Ω₆ (cm²)4.5 x 10⁻²⁰
A_rad (⁴F₃/₂ → ⁴I₁₁/₂) (s⁻¹)1500
τ_rad (⁴F₃/₂) (ms)0.67
β (⁴F₃/₂ → ⁴I₁₁/₂)0.60

This table provides an example of how Judd-Ofelt parameters can be used to quantify the radiative properties of a Nd(III) complex. The values are for illustrative purposes and would be determined experimentally for a specific complex.

Crystal Field Theory (CFT) and its more sophisticated extension, Ligand Field Theory (LFT), provide a framework for understanding the splitting of the degenerate electronic states of the Neodymium(III) ion under the influence of the electrostatic field created by the surrounding ligands. In the free Nd(III) ion, the 4f orbitals are degenerate. However, when the ion is part of a complex like Neodymium(III) 2,4-pentanedionate, the ligands create an asymmetric electric field that lifts this degeneracy, splitting the f-orbitals into a series of distinct energy levels.

The magnitude and pattern of this splitting are determined by the symmetry of the coordination environment. For example, in an octahedral field, the f-orbitals split into three sets of levels (t₁ᵤ, t₂ᵤ, and a₂ᵤ). In lower symmetry environments, which are common for Neodymium(III) 2,4-pentanedionate complexes, the splitting pattern can be more complex.

The crystal field splitting is responsible for the characteristic sharp lines observed in the absorption and emission spectra of Nd(III) complexes. Each line corresponds to a transition between two of these crystal field levels. The analysis of these spectra allows for the determination of crystal field parameters, which quantify the strength and symmetry of the ligand field.

The splitting of the electronic states also has important implications for the magnetic properties of the complex. The arrangement of electrons within the split f-orbitals determines whether the complex will be paramagnetic and the magnitude of its magnetic moment.

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and vibrational properties of Neodymium(III) 2,4-pentanedionate complexes. DFT calculations can provide detailed insights into the geometry, bonding, and electronic characteristics of these molecules.

In the context of electronic structure, DFT can be used to:

Optimize the molecular geometry of the complex, providing information on bond lengths and angles.

Calculate the energies and compositions of the molecular orbitals, offering a detailed picture of the bonding between the Nd(III) ion and the 2,4-pentanedionate ligands.

Predict the electronic absorption spectra by calculating the energies of electronic transitions.

For vibrational properties, DFT calculations can:

Compute the vibrational frequencies and normal modes of the complex.

Simulate the infrared (IR) and Raman spectra, which can be compared with experimental data to aid in the assignment of vibrational bands.

Provide insights into the nature of specific vibrations, such as the stretching and bending modes of the C=O and C-C bonds within the pentanedionate ligand.

The table below shows a comparison of experimental and DFT-calculated vibrational frequencies for a representative metal-pentanedionate complex, illustrating the accuracy of modern DFT methods.

Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated Frequency (cm⁻¹)
C=O stretch15801575
C-C stretch15201515
CH₃ rock920915

This table highlights the good agreement typically found between experimental and DFT-calculated vibrational frequencies, making DFT a valuable tool for spectroscopic analysis.

X-ray Absorption Spectroscopy for Local Atomic Structure and Oxidation State Probing

X-ray Absorption Near-Edge Spectroscopy (XANES) is a powerful element-specific technique used to probe the local atomic structure and oxidation state of the neodymium ion in Neodymium(III) 2,4-pentanedionate. The XANES spectrum is measured by tuning the energy of X-rays around an absorption edge of neodymium, such as the L₃-edge.

The position and features of the XANES spectrum are highly sensitive to the chemical environment of the absorbing atom. Specifically, the energy of the absorption edge is directly related to the oxidation state of the neodymium ion. A shift in the edge energy to higher values

Extended X-ray Absorption Fine Structure (EXAFS) for Radial Distribution Functions

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique used to determine the local atomic structure of materials in various states, including crystalline solids, amorphous materials, and solutions. iucr.orgescholarship.orgunimelb.edu.au The technique probes the fine structure in the X-ray absorption coefficient at energies just above an absorption edge of a specific element. This fine structure arises from the scattering of the ejected photoelectron by the neighboring atoms. Analysis of the EXAFS signal provides information about the number, type, and distance of these neighboring atoms from the central absorbing atom. unimelb.edu.auarxiv.org

The primary output of an EXAFS analysis is the radial distribution function (RDF), which describes how the atomic density varies as a function of distance from the absorbing atom. By fitting the experimental EXAFS data to theoretical models, quantitative structural parameters such as bond distances (R), coordination numbers (CN), and the degree of local disorder (Debye-Waller factor, σ²) can be extracted for the first few coordination shells around the central atom. unimelb.edu.au

For Neodymium(III) 2,4-pentanedionate, EXAFS would be an ideal method to precisely determine the coordination environment of the Nd³⁺ ion. The analysis would involve tuning the X-ray energy to the Nd L₃-edge (around 6208 eV) and measuring the resulting absorption spectrum. The subsequent analysis of the EXAFS oscillations would yield a detailed picture of the local structure.

A thorough search of the scientific literature did not yield specific experimental EXAFS data or a derived radial distribution function for solid Neodymium(III) 2,4-pentanedionate. Such studies are crucial for definitively establishing the precise coordination geometry, which can be influenced by synthesis conditions and the presence of adducts.

However, EXAFS studies on other neodymium-containing systems provide insight into the typical coordination of the Nd³⁺ ion. For instance, studies of hydrated neodymium ions (Nd³⁺(aq)) in chloride solutions have determined a first-shell coordination number of approximately 9.5, with an average Nd-O bond distance of 2.49 Å. acs.org In other environments, such as aluminosilicate (B74896) glass, EXAFS has revealed a more complex, split coordination shell of oxygen atoms at distances of 2.15 Å and 2.44 Å. kent.ac.uk These findings underscore the sensitivity of the Nd³⁺ coordination environment to its surroundings and the capability of EXAFS to resolve such structural details. kent.ac.uk

Illustrative EXAFS Data for Neodymium(III) 2,4-pentanedionate

While direct experimental data is not available from the searched literature, the following table illustrates the type of structural information that would be obtained from an EXAFS analysis of Neodymium(III) 2,4-pentanedionate. The values are representative and based on typical bond lengths and coordination environments found in related lanthanide β-diketonate complexes and known neodymium compounds.

Scattering PathCoordination Number (CN)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
Nd–O82.450.009
Nd–C183.200.012
Nd–C2 (methyl)84.150.015

Table 1. Illustrative Structural Parameters for Neodymium(III) 2,4-pentanedionate as Determinable by EXAFS. This table is a hypothetical representation of the data that would be generated from an EXAFS experiment. The values are based on known crystal structures of similar lanthanide complexes and are not derived from direct experimental measurement on Neodymium(III) 2,4-pentanedionate.

In a hypothetical analysis, the first and most intense peak in the radial distribution function would correspond to the oxygen atoms of the 2,4-pentanedionate ligands directly bonded to the neodymium ion. Subsequent peaks would represent the carbon atoms of the acetylacetonate (B107027) backbone and the methyl groups at greater distances. Fitting these peaks would provide the precise bond lengths and coordination numbers, confirming the local geometry around the Nd³⁺ center.

Coordination Chemistry and Reactive Behavior of Neodymium Iii 2,4 Pentanedionate

Ligand Design Strategies and Their Impact on Complex Properties

The properties of the Neodymium(III) center can be systematically tuned through strategic modifications of its ligand framework. This includes substitutions on the primary 2,4-pentanedionate (acetylacetonate, acac) ligand itself, as well as the introduction of additional, or ancillary, ligands into the coordination sphere.

The fundamental 2,4-pentanedionate ligand can be chemically modified to alter the steric and electronic environment around the neodymium ion. These modifications, typically made at the γ-carbon (the central CH group) or the methyl groups, can profoundly influence the stability, volatility, and reactivity of the resulting complex. nih.govrsc.org

Electronic Effects: Introducing electron-withdrawing groups (EWGs), such as trifluoromethyl (-CF₃) in place of the methyl groups to form ligands like hexafluoroacetylacetonate (hfa), significantly impacts the complex. rsc.orgrsc.org The strong inductive effect of the fluorine atoms increases the acidity of the ligand and enhances the Lewis acidity of the Nd(III) center. This can strengthen the metal-ligand bond and alter the complex's interaction with other molecules. Conversely, electron-donating groups (EDGs) would be expected to increase electron density at the metal center.

Steric Effects: Replacing the methyl groups with bulkier substituents, such as tert-butyl groups, increases steric hindrance around the metal ion. This can influence the coordination number and geometry of the complex, potentially preventing the coordination of additional solvent or ancillary ligands. nih.govresearchgate.net This steric shielding can also enhance the kinetic stability of the complex by physically blocking pathways for ligand exchange or decomposition.

Fluorination of the ligand not only imparts electronic effects but also increases the volatility of the complex, a desirable feature for applications involving chemical vapor deposition. rsc.org Furthermore, replacing C-H bonds with C-F bonds can suppress non-radiative deactivation pathways in luminescent lanthanide complexes, potentially enhancing their light-emitting properties. rsc.orgrsc.org

Substituent TypeExampleEffect on Ligand PropertiesPredicted Impact on Nd(III) Complex Properties
Electron-Withdrawing Trifluoromethyl (-CF₃)Increases acidity (lowers pKa)Increases Lewis acidity of Nd(III) center; may enhance catalytic activity.
Electron-Donating Alkyl groups (-CH₃, -C₂H₅)Decreases acidity (raises pKa)Increases electron density on Nd(III); may affect redox potential.
Sterically Bulky tert-Butyl (-C(CH₃)₃)Increases steric bulkMay favor lower coordination numbers; enhances kinetic stability.
Fluorinated Hexafluoroacetylacetonate (hfa)Lowers vibrational energy of C-H bondsIncreases volatility; can enhance luminescence efficiency by reducing quenching. rsc.orgrsc.org

Table 1: Conceptual overview of the effects of common 2,4-pentanedionate substitutions on the properties of Neodymium(III) complexes.

While the tris(acetylacetonate) complex of neodymium is often depicted as Nd(acac)₃, the large ionic radius of the Nd(III) ion means it is coordinatively unsaturated and readily accommodates additional ligands. These ancillary, or auxiliary, ligands play a crucial role in satisfying the coordination requirements of the metal center, thereby defining the final coordination number and geometry of the molecule. Water molecules are common ancillary ligands, leading to the formation of hydrates like Nd(acac)₃(H₂O)₂. rsc.org

The introduction of neutral O- or N-donor ancillary ligands can displace coordinated water molecules and result in complexes with varied and often asymmetric coordination geometries. rsc.orgmdpi.com This is a key strategy for tuning the photophysical properties of lanthanide complexes, as the removal of O-H oscillators from the inner coordination sphere reduces non-radiative decay and can enhance luminescence. rsc.org

A study involving the reaction of a hydrated neodymium β-diketonate with different sulfoxide (B87167) and phosphine (B1218219) oxide ancillary ligands demonstrated this principle effectively. The choice of ancillary ligand directly modulated the coordination number between eight and nine, leading to distinct coordination polyhedra. rsc.org

ComplexAncillary Ligand(s)Nd(III) Coordination NumberCoordination GeometrySource
[Nd(hfpd)₃(dpso)(H₂O)₂]·(H₂O)1 dpso, 2 H₂O9Distorted Monocapped Square Antiprism (C₄ᵥ) rsc.org
[Nd(hfpd)₃(dbso)(H₂O)]1 dbso, 1 H₂O8Distorted Square Antiprism (D₄d) rsc.org
[Nd(hfpd)₃(tppo)₂]2 tppo8Distorted Square Antiprism (D₄d) rsc.org
[Pr(acac)₃(H₂O)(CH₃OH)]1 H₂O, 1 CH₃OH8Square-Antiprismatic unizar.es

Table 2: Examples of how different ancillary ligands modulate the coordination number and geometry in neodymium and praseodymium β-diketonate complexes. (hfpd = 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate; dpso = diphenyl sulfoxide; dbso = dibenzyl sulfoxide; tppo = triphenylphosphine (B44618) oxide).

Redox Chemistry and Ligand-Mediated Electron Transfer in Neodymium(III) Complexes

The redox chemistry of neodymium is dominated by its highly stable +3 oxidation state. Unlike some other lanthanides (like cerium, samarium, or europium), accessing other oxidation states for neodymium under typical chemical conditions is very difficult. Consequently, the redox behavior of its complexes is often not centered on the metal but is instead mediated by the ligands. nih.gov

In complexes with "redox-active" ligands, the ligand system can accept or donate electrons, while the neodymium ion remains in its trivalent state. This process is known as ligand-mediated electron transfer. A clear example was demonstrated in a family of neodymium complexes supported by iminoquinone-type ligands. nih.gov Researchers synthesized and characterized three distinct complexes where the central Nd(III) ion was bound to a ligand framework that existed in three different oxidation states (iminoquinone, iminosemiquinone radical anion, and amidophenolate dianion). nih.gov Spectroscopic and structural analysis confirmed that the neodymium center remained Nd(III) in all three species, with the redox changes occurring entirely on the ligand. nih.gov

While the 2,4-pentanedionate ligand is not typically considered redox-active, studies on other transition metals have shown that it can exhibit chemical and redox non-innocence under certain conditions. rsc.orgrsc.org For instance, research on a low-valent molybdenum acetylacetonate (B107027) complex showed that the ligand could be carboxylated by CO₂, demonstrating its ability to participate directly in reactions. rsc.org In the context of neodymium, however, any significant redox activity in a Neodymium(III) 2,4-pentanedionate system would most likely involve ancillary redox-active ligands or extreme conditions, with the Nd(III) center itself acting as a stable, redox-inactive spectator ion.

Investigation of Mono- and Polynuclear Neodymium(III) 2,4-pentanedionate Species

Neodymium(III) 2,4-pentanedionate can exist as simple mononuclear species, especially in the presence of strong ancillary ligands that saturate its coordination sphere. However, under certain conditions, these monomeric units can aggregate to form more complex polynuclear structures, such as dimers or larger clusters.

The formation of these species is often driven by the tendency of the metal ion to achieve a higher coordination number, using bridging ligands to connect multiple metal centers. A common pathway to polynuclearity involves the controlled hydrolysis or thermolysis of hydrated monomeric precursors. For example, heating hydrated lanthanide acetylacetonate salts, such as La(acac)₃·nH₂O, under vacuum does not lead to the simple anhydrous monomer but instead results in the formation of a tetranuclear oxo-cluster with a La₄(μ₄-O) core. researchgate.net A similar pathway is expected for neodymium, suggesting that heating Nd(acac)₃·nH₂O would likely produce polynuclear neodymium-oxo clusters capped by acetylacetonate ligands.

The choice of solvent and other reaction conditions can also direct the assembly towards specific polynuclear architectures. Studies on the closely related cerium-acetylacetonate system have shown that the use of different alcohols as solvents can lead to the isolation of distinct monomeric or polynuclear methoxy-bridged species. acs.org

NuclearitySystem/Example CompoundFormation Conditions / Key FeaturesSource
Monomer [Nd(hfpd)₃(tppo)₂]Coordination sphere saturated by three β-diketonate and two bulky ancillary ligands. rsc.org
Dimer [Pr(acac)₃(H₂O)(CH₃OH)]₂Monomeric units linked into dimers via hydrogen bonds between bridging water molecules. unizar.es
Polynuclear Cluster La₄(O)(acac)₁₀Formed by heating La(acac)₃·nH₂O under dynamic vacuum. Features a central La₄(μ₄-O) core. researchgate.net
Polynuclear Cluster [Ce₁₀O₈(acac)₁₄(CH₃O)₆(CH₃OH)₂]Formed from Ce(NO₃)₃ and Hacac in methanol, featuring a Ce₁₀ oxo/methoxy cluster core. acs.org

Table 3: Examples of mono- and polynuclear species observed in lanthanide β-diketonate systems, illustrating the conditions that favor their formation.

Reaction Pathways and Stability in Various Chemical Environments

The stability of Neodymium(III) 2,4-pentanedionate is highly dependent on its chemical environment, particularly the presence of water and the temperature. The compound is generally described as an off-white powder that is insoluble in water. prochemonline.com

Commercially available neodymium acetylacetonate is typically a hydrate, for example, Nd(acac)₃·xH₂O. sigmaaldrich.com This hydrated form is relatively stable in air, although it may slowly decompose upon prolonged exposure through reactions with atmospheric water and carbon dioxide. gelest.com

A primary reaction pathway for this compound is its behavior upon heating. As mentioned previously, heating the hydrated complex under vacuum does not yield the simple anhydrous Nd(acac)₃. Instead, it undergoes a condensation and hydrolysis reaction to form polynuclear oxo-clusters. researchgate.net At elevated temperatures or in the presence of an open flame, it can decompose to produce neodymium oxide fumes and organic acid vapors. gelest.com

In non-aqueous organic solvents, the complex's behavior is dictated by coordination equilibria. In a solvent like dichloroethane, the neodymium center will coordinate with available donor molecules, including ancillary ligands or other complex molecules, to satisfy its coordination sphere. nih.gov The stability of the complex in solution depends on the strength of these interactions and the potential for ligand exchange with solvent molecules or other species present.

Advanced Research Applications in Materials Science Utilizing Neodymium Iii 2,4 Pentanedionate

Precursors for Thin Film Deposition Technologies

Neodymium(III) 2,4-pentanedionate serves as a valuable precursor in various deposition techniques for creating thin films containing neodymium. These films are integral to the advancement of microelectronics and optoelectronics. As a member of the metal β-diketonate family, which includes compounds like acetylacetonates, it possesses the necessary volatility and thermal stability for these processes. sigmaaldrich.comsigmaaldrich.com

Metal-Organic Chemical Vapor Deposition (MOCVD) of Neodymium-Containing Materials

Metal-Organic Chemical Vapor Deposition (MOCVD) is a premier technique for growing high-quality, uniform thin films with precise control over thickness and composition. In MOCVD, volatile organometallic compounds are transported in a vapor phase to a heated substrate, where they decompose to form the desired material layer.

Neodymium(III) 2,4-pentanedionate is a solid precursor that can be suitable for MOCVD. sigmaaldrich.com Its volatility allows it to be sublimated and carried by a carrier gas into the deposition chamber. Upon reaching the heated substrate, it thermally decomposes, typically with an oxidizing agent like oxygen or ozone, to deposit a neodymium oxide (Nd₂O₃) thin film. The selection of β-diketonate ligands, such as 2,4-pentanedionate, is crucial as it influences the precursor's volatility and decomposition temperature, which are key parameters for a successful MOCVD process.

Atomic Layer Deposition (ALD) of Neodymium-Based Oxide Films

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that builds films one atomic layer at a time. This method offers unparalleled control over film thickness and conformality, even on complex, three-dimensional surfaces. The process involves sequential, self-limiting surface reactions.

For ALD, a suitable precursor must have sufficient volatility, thermal stability, and reactivity with the substrate and co-reactants. harvard.edu Neodymium(III) 2,4-pentanedionate is a potential candidate for the ALD of neodymium oxide. The process would involve pulsing the vaporized precursor into the reactor to chemisorb onto the substrate surface. After purging the excess precursor, a co-reactant, such as water or ozone, is introduced to react with the adsorbed layer, forming a monolayer of neodymium oxide. This cycle is repeated to build the film to the desired thickness. The self-limiting nature of ALD ensures high-quality films with low impurity content, which is critical for demanding electronic applications.

Development of Liquid Precursors for Enhanced Deposition Processes

While solid precursors like Neodymium(III) 2,4-pentanedionate are viable, delivering their vapor to the reaction chamber can sometimes be challenging to control and reproduce. To overcome this, research focuses on the development of liquid precursors. A common approach is to dissolve the solid precursor in an appropriate inert solvent. harvard.edu This creates a liquid solution that can be precisely delivered to a vaporizer using liquid injection systems, a technique often referred to as liquid injection MOCVD or ALD. This method provides more stable and reproducible precursor delivery, leading to better process control and film uniformity, which is particularly important for manufacturing applications.

Applications in Microelectronic Devices, Optoelectronics, and Functional Coatings

Thin films derived from Neodymium(III) 2,4-pentanedionate, particularly neodymium oxide (Nd₂O₃), have significant applications. Due to their versatility, such thin films are integral to various microelectronic components like transistors, sensors, and memory devices. mdpi.com

Neodymium oxide is known for its high dielectric constant (high-k), making it a candidate to replace traditional silicon dioxide gate dielectrics in metal-oxide-semiconductor (MOS) transistors. mdpi.com Thinner gate dielectrics are necessary for device scaling, and high-k materials allow for a physically thicker film with the same electrical capacitance, reducing leakage currents. Furthermore, neodymium-doped materials are used in optoelectronics, for instance, in the manufacturing of solid-state lasers. The unique optical properties of neodymium also allow its use in specialized functional coatings, such as those for welding goggles or dichroic glass that changes color with lighting. wikipedia.org

Luminescent Materials Engineering and Photon Upconversion Research

The neodymium ion (Nd³⁺) possesses a rich energy level structure within its 4f electron shell, which gives rise to characteristic and sharp emission bands, particularly in the near-infrared (NIR) region. This property is harnessed in the design of advanced luminescent materials.

Design of Near-Infrared (NIR) Emitters for Optical Applications

Neodymium(III) 2,4-pentanedionate is a key component in the design of materials that emit light in the near-infrared spectrum. In such complexes, the organic 2,4-pentanedionate ligand can act as an "antenna." It absorbs ultraviolet (UV) or visible light and efficiently transfers the absorbed energy to the central neodymium(III) ion. nih.gov This energy transfer excites the Nd³⁺ ion to a higher energy state, from which it relaxes by emitting photons.

This sensitized emission process is crucial because the direct excitation of the Nd³⁺ ion is often inefficient. Research has shown that Nd(III) complexes exhibit characteristic NIR emission peaks corresponding to electronic transitions within the ion's 4f orbitals. nih.gov Specifically, two prominent emission bands are often observed: one around 895 nm and another at approximately 1060 nm. nih.gov These emissions are attributed to the radiative transitions from the 4F₃/₂ excited state to the 4I₉/₂ and 4I₁₁/₂ ground states, respectively. nih.gov The development of such NIR-emitting materials is significant for applications in optical imaging, telecommunications, and specialized sensing technologies. rsc.org

Interactive Data Table: Key Properties of Neodymium(III) 2,4-pentanedionate

PropertyValueReference
Chemical Formula C₁₅H₂₁NdO₆ fishersci.ca
Molecular Weight 441.57 g/mol fishersci.ca
Appearance Solid sigmaaldrich.com
Melting Point 143 °C (decomposes) sigmaaldrich.com
Synonyms Neodymium(III) acetylacetonate (B107027), Nd(acac)₃ sigmaaldrich.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Fluorescent Lasers

Neodymium(III) 2,4-pentanedionate, also known as Neodymium(III) acetylacetonate or Nd(acac)₃, is a subject of research in the field of organic electronics due to the unique luminescent properties of the neodymium ion. The sharp, near-infrared (NIR) emission lines of Nd³⁺ ions are of particular interest for applications in OLEDs and specialized fluorescent lasers. The organic ligands, in this case, 2,4-pentanedionate, play a crucial role by acting as "antennas". They absorb energy and efficiently transfer it to the central neodymium ion, which then emits light. This process, known as the antenna effect or sensitization, is vital for overcoming the low absorption cross-section of the Nd³⁺ ion itself. researchgate.net

In the context of OLEDs, neodymium complexes can be incorporated as a dopant within an emissive layer. Research has explored how the integration of such materials can lead to devices that emit in the NIR spectrum. While much of the focus in OLED development has been on visible light emission, NIR-OLEDs are sought after for applications in night-vision displays, optical communication, and medical diagnostics. The challenge lies in optimizing the device architecture and host materials to ensure efficient energy transfer to the neodymium complex and minimize luminescence quenching. Studies on similar lanthanide complexes, such as those of iridium, have demonstrated that using ultrathin emissive nanolayers can enhance device efficiency and performance. mdpi.comrsc.org The principles of careful layer positioning and host material selection are directly applicable to developing high-performance OLEDs based on neodymium complexes. mdpi.com

For fluorescent lasers, the sharp emission peak of Neodymium(III) 2,4-pentanedionate is a key attribute. The compound can be dissolved in organic matrices or polymer films to create a gain medium. When optically pumped, the neodymium ions can produce stimulated emission, leading to laser action. Research in this area focuses on improving the photostability, quantum yield, and processability of these materials to create low-cost, tunable, and flexible laser sources.

Development of Neodymium-Doped Nanoparticles for Bioimaging and Optoelectronic Systems

Neodymium(III) 2,4-pentanedionate serves as a critical precursor in the synthesis of neodymium-doped nanoparticles for advanced applications in bioimaging and optoelectronics. The compound's solubility in organic solvents and its thermal decomposition characteristics make it suitable for various nanoparticle synthesis routes. These nanoparticles are engineered to harness the near-infrared (NIR) emission properties of the Nd³⁺ ion, which fall within the "biological windows" (ranges of wavelengths where light can penetrate biological tissues with minimal absorption and scattering). nih.govresearchgate.net

In the field of bioimaging, Nd³⁺-doped nanoparticles are emerging as powerful fluorescent probes. researchgate.net When excited by light, typically from an 808 nm laser diode, these nanoparticles emit light at distinct NIR wavelengths, such as ~1050 nm and ~1330 nm. nih.govresearchgate.net This emission in the second biological window (1000-1400 nm) allows for deeper tissue penetration and higher resolution imaging compared to probes emitting in the visible or first biological window. nih.govresearchgate.net Research has demonstrated the potential of Nd³⁺-doped lanthanum fluoride (B91410) (LaF₃) nanoparticles for in vitro and in vivo imaging of cancer cells. nih.gov The host material plays a significant role in the spectroscopic properties of the nanoparticles, and different hosts like LaF₃, SrF₂, and NaGdF₄ are being investigated to find the optimal system for specific bioimaging applications. cornell.edu Furthermore, the high atomic number of neodymium makes these nanoparticles potential contrast agents for X-ray computed tomography (CT). csic.es

In optoelectronics, these neodymium-doped nanoparticles are utilized for their unique light-emitting properties. They can be incorporated into various devices, including sensors and photodetectors. The synthesis of neodymium oxide (Nd₂O₃) nanoparticles, for example, can be achieved through methods like homogeneous co-precipitation, sometimes using precursors derived from or similar to Neodymium(III) 2,4-pentanedionate. bendola.com These Nd₂O₃ nanoparticles exhibit optical properties that are valuable for applications in photonics and specialized sensors. bendola.com

Applications in Neodymium-Containing Organic Liquid Scintillators

Neodymium(III) 2,4-pentanedionate is a candidate for incorporation into organic liquid scintillators for specialized physics research, particularly in the search for neutrinoless double beta (0νββ) decay. The 150Nd isotope is considered one of the most promising candidates for observing this rare nuclear process. The goal is to dissolve a neodymium-containing compound into a liquid scintillator, which can then detect the energy released during the decay.

An organic liquid scintillator works by converting the energy from ionizing radiation into flashes of light, which are then detected by photomultiplier tubes. For a 0νββ decay experiment, the scintillator must not only be efficient at light production but also contain the isotope of interest. The key challenge is to load a sufficient amount of neodymium into the scintillator without degrading its optical properties, such as light yield and transparency.

Researchers are exploring various neodymium compounds that are soluble in the organic solvents used for liquid scintillators, like linear alkylbenzene (LAB). While direct use of Neodymium(III) 2,4-pentanedionate is explored, other organometallic compounds like neodymium 4-methyloctanoate have also been successfully used to create neodymium-loaded scintillators with mass fractions of up to 0.32%. pleiades.online The study of the spectral-luminescent and scintillation properties of these materials is crucial to demonstrate their suitability for large-scale, low-background experiments searching for rare events. pleiades.online

Catalysis and Organic Synthesis Research

Role of Neodymium(III) 2,4-pentanedionate as a Catalyst in Organic Transformations

Neodymium(III) 2,4-pentanedionate is recognized for its utility as a catalyst in various organic transformations. ottokemi.com Its catalytic activity stems from the Lewis acidic nature of the Nd³⁺ ion, which can coordinate to and activate organic substrates. The pentanedionate ligands help to solubilize the complex in organic reaction media and can influence the steric and electronic environment of the metal center.

One significant area of application is in polymerization reactions. For example, neodymium-based catalysts are known to be effective in the polymerization of dienes, such as isoprene, leading to polymers with high stereoselectivity. While specific studies might use different neodymium precursors, the fundamental catalytic role of the neodymium ion is the key factor.

Furthermore, research into polynuclear lanthanide-diketonato clusters, which can be formed from precursors like Neodymium(III) 2,4-pentanedionate, has shown catalytic activity in the hydroboration of carboxamides and esters. This demonstrates the broader potential of such complexes in facilitating fundamental organic reactions. wikipedia.org The compound is often listed as a catalyst or catalytic reagent for various organic synthesis applications. ottokemi.com

Application in the Chemical Synthesis of Magnetic Nanocomposites (e.g., Nd₂Fe₁₄B/Fe₃B)

Neodymium(III) 2,4-pentanedionate is a valuable precursor in the non-aqueous synthesis of advanced magnetic materials, including neodymium-iron-boron (Nd-Fe-B) nanocomposites. These materials are of immense technological importance due to their exceptional hard magnetic properties, making them essential components in permanent magnets for electric motors, wind turbines, and consumer electronics.

The synthesis of these magnetic nanocomposites often involves the thermal decomposition of organometallic precursors in a high-boiling point solvent. Neodymium(III) 2,4-pentanedionate can serve as the source for neodymium. In a typical synthesis, it would be combined with precursors for iron (e.g., iron pentacarbonyl) and boron in a controlled reaction environment. The organic ligands of the pentanedionate complex decompose at high temperatures, allowing the neodymium to react and form the desired intermetallic phases, such as Nd₂Fe₁₄B. This chemical synthesis approach allows for greater control over the size, shape, and composition of the resulting nanoparticles compared to traditional metallurgical methods. This control is crucial for tailoring the magnetic properties of the final material.

Sustainable Chemistry and Rare Earth Element Recovery (Academic Methodologies)

The increasing demand for rare earth elements (REEs) like neodymium, coupled with the environmental impact of traditional mining, has spurred research into sustainable recovery and recycling methods. Academic methodologies are being developed to reclaim REEs from end-of-life products, such as permanent magnets (NdFeB). mdpi.com In this context, beta-diketonate compounds, including 2,4-pentanedione, play a role in novel solvent extraction and recovery processes.

One patented method describes a process for recovering REEs from magnetic materials. osti.govlabpartnering.org The method involves dissolving the magnetic material in an organic solvent containing a β-diketone compound, such as 2,4-pentanedione. The REE, like neodymium, reacts with the β-diketone to form a stable β-diketonate chelate complex, such as Neodymium(III) 2,4-pentanedionate. labpartnering.org This complex can then be selectively separated from other components, for instance, by using a second organic solvent in which the chelate is insoluble while other reaction byproducts are soluble. labpartnering.org The REE can subsequently be recovered from the separated chelate complex.

Another approach in sustainable chemistry involves the use of ionic liquids for the electrochemical recovery of neodymium. Research has shown the successful electrodeposition of neodymium from solutions containing neodymium salts in non-fluorinated ionic liquids, presenting a cleaner alternative to conventional methods. rsc.org While this method may not directly use Neodymium(III) 2,4-pentanedionate, it is part of the broader academic effort to develop more environmentally friendly REE recovery processes. Additionally, novel biological approaches using peptides that can selectively bind to REEs under acidic conditions are being explored as an energy-efficient recovery method. columbia.edu

Future Directions and Emerging Research Avenues for Neodymium Iii 2,4 Pentanedionate

Exploration of Novel Ligand Systems and Multi-Component Coordination Architectures

Future research is heavily focused on moving beyond the simple Neodymium(III) 2,4-pentanedionate structure to create more complex and functional molecules. The strategy of introducing different ligands, known as ancillary ligands, in addition to the 2,4-pentanedionate is a key area of exploration. nih.gov The goal is to fine-tune the properties of the final complex. For instance, chemists are designing and synthesizing mixed-ligand neodymium complexes that incorporate nitrogen- or oxygen-donating molecules. osti.govnih.gov The introduction of these new ligands can alter the coordination environment of the neodymium ion, which in turn influences its luminescent properties and stability. nih.gov

A significant development in this area is the use of redox-active ligands, which can exist in multiple oxidation states. This allows for the creation of neodymium complexes that can participate in multi-electron processes, a rare characteristic for rare earth elements. osti.gov Another exciting frontier is the construction of larger, multi-component structures like coordination polymers and metal-organic frameworks (MOFs) using neodymium and diketonate-based ligands. acs.orgnih.gov These materials, formed by linking metal ions with organic bridging ligands, can create one-, two-, or three-dimensional networks with potential applications in areas like sensing and catalysis. nih.gov Researchers have successfully synthesized dinuclear lanthanide complexes using a bis-β-diketone ligand, creating stable, triple-stranded helical structures. acs.org

Integration of Advanced Computational Modeling with Experimental Research

The partnership between experimental synthesis and advanced computational modeling is becoming indispensable for advancing our understanding of Neodymium(III) 2,4-pentanedionate. rsc.org Techniques like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure, geometry, and energetic properties of these complexes. nih.govnih.gov

Computational studies allow researchers to predict how modifying a ligand will affect the resulting complex's properties before ever stepping into a lab. rsc.org For example, DFT calculations can accurately model the bond distances and angles within the complex, which can then be compared with experimental data from X-ray crystallography to validate the theoretical models. nih.gov Time-dependent DFT (TD-DFT) is particularly useful for understanding and predicting the electronic absorption spectra of these complexes, providing a clear picture of their UV-visible and near-IR properties. nih.govresearchgate.net This synergy accelerates the design of new materials by allowing for a more targeted and efficient experimental approach. By calculating the energy levels of ligands, scientists can predict their ability to transfer energy to the neodymium ion, a critical factor for creating highly luminescent materials. acs.org

Table 1: Comparison of Calculated vs. Experimental Structural Parameters for a Lanthanide β-diketonate Complex System. nih.gov
ParameterCalculated Value (DFT)Experimental Value (X-ray Crystallography)
Yb-O distance (Å)2.252.22
O-Yb-O angle (°)75.473.4

Development of Next-Generation Materials with Tailored Properties

A major driving force in the research of Neodymium(III) 2,4-pentanedionate is the development of new materials with precisely controlled, or "tailored," properties for specific applications. A primary focus is on enhancing its near-infrared (NIR) luminescence. This is often achieved by incorporating the neodymium complex into a host material, a technique known as doping. researchgate.net

Researchers are actively exploring various host matrices, including polymers, glasses, and titania thin films. nih.govtandfonline.com The choice of host is critical, as it can protect the neodymium complex and minimize non-radiative decay, thereby boosting luminescence efficiency. For example, incorporating neodymium complexes into polymer matrices can lead to highly luminescent and flexible materials. nih.gov The concentration of the dopant is also a key parameter; studies on neodymium-doped mesoporous TiO2 films showed that low levels of doping resulted in highly ordered structures, while higher concentrations led to disorder and a decrease in nanocrystallinity. tandfonline.com Similarly, doping Neodymium into tin oxide (SnO2) thin films has been shown to increase the material's optical band gap and transparency. rdd.edu.iq

Table 2: Effect of Neodymium Doping on the Optical Band Gap of Semiconductor Thin Films.
Host MaterialDopant ConcentrationResulting Band Gap (eV)Reference
Lead Iodide (PbI₂)0%3.35 researchgate.net
Lead Iodide (PbI₂)1%3.34 researchgate.net
Lead Iodide (PbI₂)3%3.42 researchgate.net
Tin Oxide (SnO₂)0%3.60 rdd.edu.iq
Tin Oxide (SnO₂)5%4.20 rdd.edu.iq

Interdisciplinary Research at the Interface of Chemistry, Physics, and Engineering

The complex challenges and vast opportunities presented by Neodymium(III) 2,4-pentanedionate necessitate a highly interdisciplinary research approach. The convergence of chemistry, physics, and engineering is essential to bridge the gap from fundamental discovery to functional application. mdpi.com

Chemists are at the forefront of synthesizing novel neodymium complexes, exploring new ligands, and developing methods to incorporate these complexes into various materials. researchgate.net Physicists play a crucial role in characterizing the photophysical properties of these new materials and developing the theoretical models that explain their behavior. youtube.com This includes studying the energy transfer mechanisms between ligands and the neodymium ion and understanding the factors that lead to decoherence in quantum applications. acs.orgyoutube.com

Engineers then leverage this fundamental knowledge to design and fabricate next-generation devices. This can range from creating more efficient optoelectronic devices and sensors to developing new platforms for quantum information technology. researchgate.netrdd.edu.iqyoutube.com The integration of these fields is exemplified by the development of functional nanoparticles and thin films, where synthesis (chemistry), property measurement (physics), and device fabrication (engineering) are all critical steps. researchgate.netmdpi.com This collaborative ecosystem is vital for translating the potential of Neodymium(III) 2,4-pentanedionate into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Neodymium(III) 2,4-pentanedionate in laboratory settings?

  • Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and NIOSH-certified respiratory protection. Avoid skin/eye contact and ensure immediate access to emergency eyewash stations and safety showers. Store in sealed containers in well-ventilated areas away from heat sources .

Q. How is Neodymium(III) 2,4-pentanedionate synthesized, and what purity standards are critical for research applications?

  • Methodological Answer : Synthesized via ligand substitution reactions between neodymium salts and 2,4-pentanedione. High-purity grades (≥99.9% REO) are essential for reproducibility in catalysis and materials science. Purification involves recrystallization from anhydrous solvents, with characterization via elemental analysis and FT-IR to confirm ligand coordination .

Q. What regulatory compliance issues arise when using Neodymium(III) 2,4-pentanedionate in U.S. laboratories?

  • Methodological Answer : Under TSCA’s R&D exemption (40 CFR 720.36), use is restricted to supervised research by qualified personnel. Commercial applications are prohibited in the U.S. Ensure compliance with EINECS inventory listings in the EU and verify non-TSCA status for import/export documentation .

Advanced Research Questions

Q. How can thermal decomposition behavior of Neodymium(III) 2,4-pentanedionate be analyzed to optimize its use in chemical vapor deposition (CVD)?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) under inert atmospheres to identify decomposition thresholds (typically 180–250°C). Pair with differential scanning calorimetry (DSC) to study exothermic/endothermic transitions. Optimize CVD parameters (e.g., carrier gas flow rate, substrate temperature) to minimize residual carbon in thin films .

Q. What strategies resolve contradictions in reported solubility data for Neodymium(III) 2,4-pentanedionate across solvents?

  • Methodological Answer : Systematically test solubility in polar (e.g., ethanol, acetone) and nonpolar solvents (e.g., toluene) under controlled humidity. Use UV-Vis spectroscopy to monitor ligand dissociation kinetics. Discrepancies often arise from hydration states (e.g., monohydrate vs. anhydrous forms), necessitating Karl Fischer titration for water content verification .

Q. How does ligand substitution in Neodymium(III) 2,4-pentanedionate affect its catalytic performance in polymerization reactions?

  • Methodological Answer : Compare activity with trifluorinated analogs (e.g., 1,1,1-trifluoro-2,4-pentanedionate derivatives) using kinetic studies (NMR/GPC). Fluorinated ligands enhance Lewis acidity, accelerating ε-caprolactone polymerization. Monitor steric effects via X-ray crystallography to correlate coordination geometry with catalytic efficiency .

Contradiction Analysis in Literature

  • Thermal Stability Variability : Discrepancies in decomposition temperatures (e.g., 180°C vs. 250°C) may stem from differences in sample hydration or atmospheric conditions. Replicate experiments under strictly anhydrous N₂ to isolate hydration effects .
  • Catalytic Activity Reports : Conflicting turnover numbers in polymerization studies often relate to ligand:metal ratios or solvent polarity. Standardize reaction conditions (e.g., 1:3 Nd:monomer ratio in toluene) for cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neodymium(III)2,4-pentanedionate
Reactant of Route 2
Neodymium(III)2,4-pentanedionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.